![molecular formula CF3OCF2CF2OCH2COOH<br>C5H3F7O4 B15174551 [1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid CAS No. 919005-40-6](/img/structure/B15174551.png)
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid is an organic compound with the molecular formula C5H3F7O4. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications .
Preparation Methods
The synthesis of [1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves multiple steps. One common method includes the reaction of tetrafluoroethylene with trifluoromethanol in the presence of a catalyst to form the intermediate compound, which is then further reacted with acetic acid under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity and stability.
Biology: The compound is studied for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of [1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its high reactivity and stability play a crucial role in its biological effects .
Comparison with Similar Compounds
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: Known for its use as a solvent and in various industrial applications.
Perfluoro-3,6,9-trioxadecanoic acid: Used in the production of fluorinated surfactants and other high-performance materials.
Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetic acid: Similar in structure but with different reactivity and applications.
These compounds share some properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
919005-40-6 |
|---|---|
Molecular Formula |
CF3OCF2CF2OCH2COOH C5H3F7O4 |
Molecular Weight |
260.06 g/mol |
IUPAC Name |
2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C5H3F7O4/c6-3(7,15-1-2(13)14)4(8,9)16-5(10,11)12/h1H2,(H,13,14) |
InChI Key |
UAYQEKBPFNNGSX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OC(C(OC(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
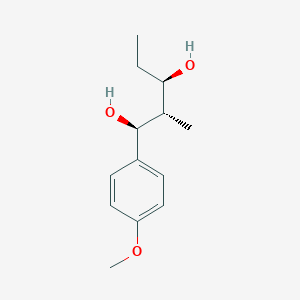
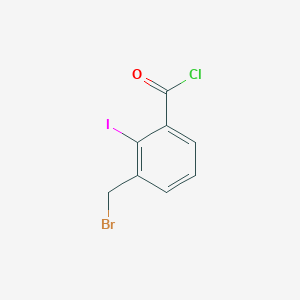
![N-[(2-Bromophenyl)methyl]pent-4-ynamide](/img/structure/B15174488.png)
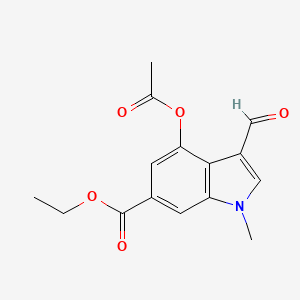
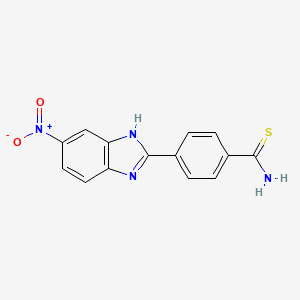
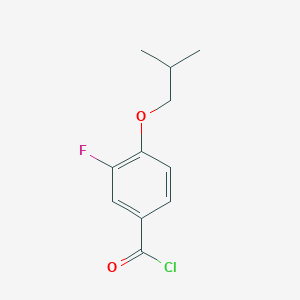
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)
![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)

![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)
